molecular formula C6HBr5O<br>C6Br5OH B1679275 Pentabromophenol CAS No. 608-71-9

Pentabromophenol

Cat. No.: B1679275
CAS No.: 608-71-9
M. Wt: 488.59 g/mol
InChI Key: SVHOVVJFOWGYJO-UHFFFAOYSA-N
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Description

Pentabromophenol is an organic compound that belongs to the class of bromophenols. It is characterized by the presence of five bromine atoms attached to a benzene ring with a hydroxyl group. The molecular formula of this compound is C6HBr5O, and it has a molecular weight of 488.59 g/mol . This compound is widely used as a flame retardant due to its ability to reduce the flammability of various materials.

Mechanism of Action

Target of Action

Pentabromophenol (PBP) is a brominated flame retardant (BFR) that is widely used in various industries . Studies have shown that pbp can induce dna damage in human peripheral blood mononuclear cells (pbmcs), which play a crucial role in the immune system .

Mode of Action

It has been observed that pbp can induce single and double strand-breaks formation and cause oxidative damage to pyrimidines, and particularly to purines in the incubated cells . This suggests that PBP may interact with DNA and cause genotoxic effects .

Biochemical Pathways

Studies have shown that pbp can induce apoptosis in pbmcs, suggesting that it may affect pathways related to cell death . It was also found that the mitochondrial pathway was mainly involved in the apoptosis of PBMCs exposed to PBP .

Result of Action

PBP has been shown to induce DNA damage and apoptosis in PBMCs . These effects could potentially lead to immune system dysfunction.

Action Environment

Environmental factors can influence the action, efficacy, and stability of PBP. For instance, abiotic factors such as UV irradiation and temperature can influence the conversion of PBP to highly toxic brominated dioxins and brominated furans, as well as polybrominated biphenyls and polybrominated diphenyl ethers . Furthermore, the presence of PBP has been reported in environmental samples as well as in inhaled air, dust, food, drinking water, and the human body , indicating that exposure to PBP can occur through various environmental sources.

Preparation Methods

Pentabromophenol can be synthesized through the bromination of phenol. The reaction involves the addition of bromine to phenol in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature, and the product is purified by crystallization . Industrial production methods involve similar bromination processes but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Pentabromophenol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pentabromophenol has several scientific research applications:

Comparison with Similar Compounds

Pentabromophenol is unique among bromophenols due to the presence of five bromine atoms, which confer distinct chemical and physical properties. Similar compounds include:

    Monobromophenol: Contains one bromine atom.

    Dibromophenol: Contains two bromine atoms.

    Tribromophenol: Contains three bromine atoms.

    Tetrabromophenol: Contains four bromine atoms.

Compared to these compounds, this compound has higher bromine content, making it more effective as a flame retardant. Its unique structure also influences its reactivity and interactions with biological systems.

Properties

IUPAC Name

2,3,4,5,6-pentabromophenol
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InChI

InChI=1S/C6HBr5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
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InChI Key

SVHOVVJFOWGYJO-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)O
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Molecular Formula

C6HBr5O, C6Br5OH
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DSSTOX Substance ID

DTXSID9022079
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Molecular Weight

488.59 g/mol
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Physical Description

Pentabromophenol is a light brown powder. Insoluble in water. (NTP, 1992), Beige to brown solid; [ICSC] Orange or tan powder; [MSDSonline], BEIGE-TO-BROWN POWDER.
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Solubility

Insoluble (NTP, 1992), Soluble in ethanol, benzene, acetic acid; slightly soluble in ether, Soluble in carbon disulfide, Solubility in water: none
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Vapor Pressure

0.00000038 [mmHg], Vapor pressure, Pa at 25 °C: 0.00005
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Mechanism of Action

The binding of two organohalogen substances, pentabromophenol (PBP) and 2,4,6-tribromophenol (TBP), to human transthyretin (TTR), a thyroid hormone transport protein, has been studied by in vitro competitive binding assays and by X-ray crystallography. Both compounds bind to TTR with high affinity, in competition with the natural ligand thyroxine (T4). The crystal structures of the TTR-PBP and TTR-TBP complexes show some unusual binding patterns for the ligands. They bind exclusively in the `reversed' mode, with their hydroxyl group pointing towards the mouth of the binding channel and in planes approximately perpendicular to that adopted by the T4 phenolic ring in a TTR-T4 complex, a feature not observed before. The hydroxyl group in the ligands, which was previously thought to be a key ingredient for a strong binding to TTR, does not seem to play an important role in the binding of these compounds to TTR. In the TTR-PBP complex, it is primarily the halogens which interact with the TTR molecule and therefore must account for the strong affinity of binding. The interactions with the halogens are smaller in number in TTR-TBP and there is a decrease in affinity, even though the interaction with the hydroxyl group is stronger than that in the TTR-PBP complex.
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Color/Form

Monoclinic prisms from acetic acid; needles from alcohol

CAS No.

608-71-9
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Melting Point

445.1 °F (NTP, 1992), 229.5 °C, 230 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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